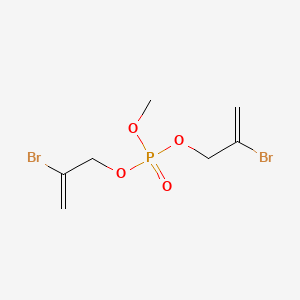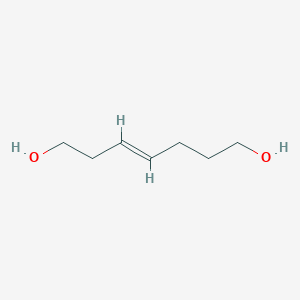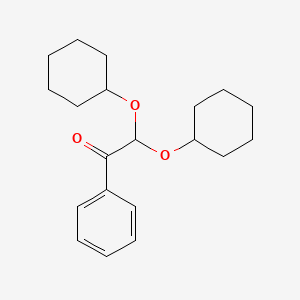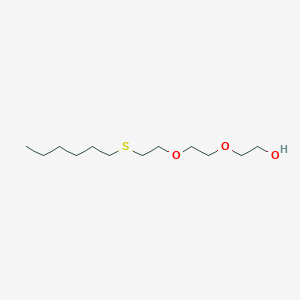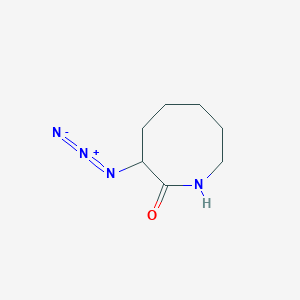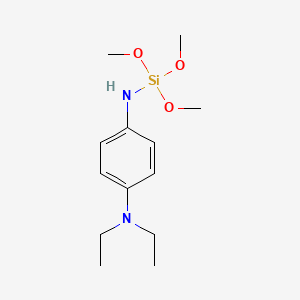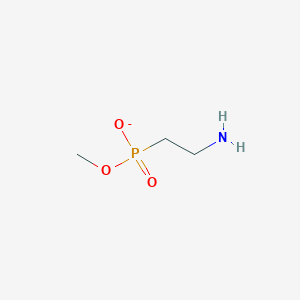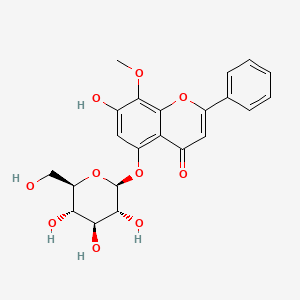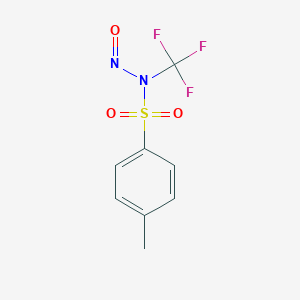![molecular formula C19H27NOS2 B14417295 2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-69-6](/img/structure/B14417295.png)
2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of tert-butyl groups, a thiazole ring, and a phenolic hydroxyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include:
Temperature: Around 100-150°C
Pressure: Atmospheric pressure
Catalyst: Aluminum phenoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential anti-inflammatory properties by inhibiting lipid peroxidation.
Medicine: Investigated for its role in reducing oxidative stress in various diseases.
Industry: Utilized as a stabilizer in fuels and lubricants to enhance their shelf life.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group donates a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. The thiazole ring also contributes to the compound’s stability and reactivity. The molecular targets include lipid peroxides and reactive oxygen species (ROS), which are involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a feedstock in the synthesis of more complex antioxidants.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer.
Uniqueness
2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole ring, which enhances its antioxidant properties and provides additional stability compared to other similar compounds. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.
Eigenschaften
CAS-Nummer |
84217-69-6 |
|---|---|
Molekularformel |
C19H27NOS2 |
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(5-methyl-2-methylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C19H27NOS2/c1-11-15(20-17(22-8)23-11)12-9-13(18(2,3)4)16(21)14(10-12)19(5,6)7/h9-10,21H,1-8H3 |
InChI-Schlüssel |
XGBRCWFFDIAMSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)SC)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
